4-(3,5-Dimethylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3,5-Dimethylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the second position and a 3,5-dimethylphenyl group at the fourth position of the benzoic acid core. It is a white crystalline solid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylboronic acid and 2-fluorobenzoic acid.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the Suzuki-Miyaura coupling reaction, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution: Substituted benzoic acids.
Oxidation: Quinones.
Reduction: Hydroquinones.
Esterification: Esters of this compound.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and the 3,5-dimethylphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylphenyl)-benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluorobenzoic acid: Lacks the 3,5-dimethylphenyl group, which may influence its binding properties and applications.
3,5-Dimethylbenzoic acid: Lacks both the fluorine atom and the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.
Uniqueness
4-(3,5-Dimethylphenyl)-2-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the 3,5-dimethylphenyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXCCGQZFYTARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681111 |
Source
|
Record name | 3-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183961-64-9 |
Source
|
Record name | 3-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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